molecular formula C8H10F3N3O2 B2770940 2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate CAS No. 1208470-30-7

2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate

Cat. No. B2770940
CAS RN: 1208470-30-7
M. Wt: 237.182
InChI Key: NSOWENGLGLTTDU-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a trifluoroethyl group, which is a fluorinated hydrocarbon group .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” includes an imidazole ring and a trifluoroethyl group . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .


Chemical Reactions Analysis

While the specific chemical reactions involving “2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” are not detailed in the available literature, imidazole-containing compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Analytical Chemistry

Pharmacokinetics and Drug Delivery

Future Directions

The future directions for research on “2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Given the wide range of biological activities exhibited by imidazole-containing compounds , there is significant potential for the development of new drugs and therapies.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-imidazol-1-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c9-8(10,11)5-16-7(15)13-2-4-14-3-1-12-6-14/h1,3,6H,2,4-5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOWENGLGLTTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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